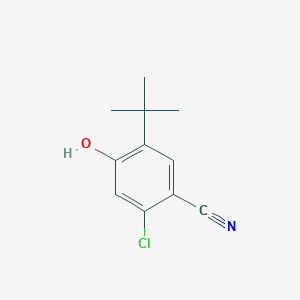
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a chloro group, a hydroxy group, and a nitrile group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile typically involves the introduction of the tert-butyl, chloro, hydroxy, and nitrile groups onto a benzene ring through a series of chemical reactions. One common method involves the nitration of a tert-butylbenzene derivative, followed by chlorination and subsequent hydrolysis to introduce the hydroxy group. The nitrile group can be introduced through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yields and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(Tert-butyl)-2-chloro-4-oxobenzonitrile.
Reduction: Formation of 5-(Tert-butyl)-2-chloro-4-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The chloro group may enhance the compound’s reactivity and binding affinity to certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-hydroxybenzonitrile: Lacks the tert-butyl group, resulting in different chemical properties.
5-(Tert-butyl)-2-chloro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxy group, affecting its reactivity.
5-(Tert-butyl)-2-bromo-4-hydroxybenzonitrile: Substitutes the chloro group with a bromo group, altering its chemical behavior.
Uniqueness
5-(Tert-butyl)-2-chloro-4-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s interactions and stability.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
5-tert-butyl-2-chloro-4-hydroxybenzonitrile |
InChI |
InChI=1S/C11H12ClNO/c1-11(2,3)8-4-7(6-13)9(12)5-10(8)14/h4-5,14H,1-3H3 |
InChI-Schlüssel |
UDNJXYRZWFHWFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C(=C1)C#N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13055637.png)
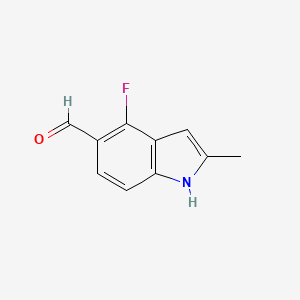

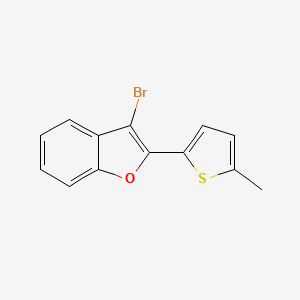
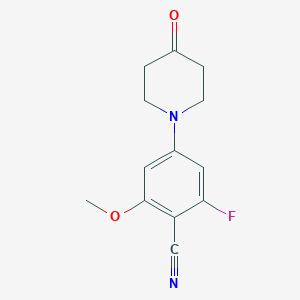
![4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
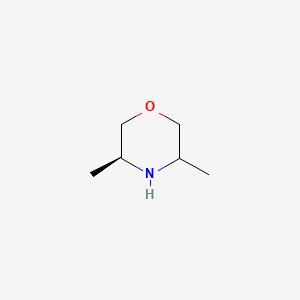
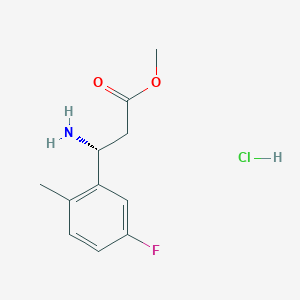
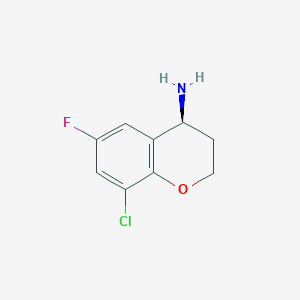

![7-Fluoro-2,2-dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055704.png)
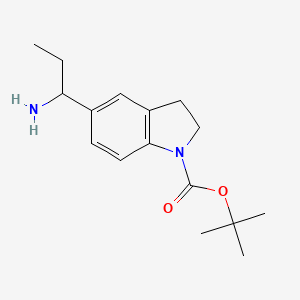
![(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055722.png)

